
5-Formyl-2-methyl-1H-pyrrol-3-carbonsäure
Übersicht
Beschreibung
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is mainly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a formyl group .Chemical Reactions Analysis
Pyrrole derivatives, including “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature . It has a melting point of 254-256°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutika und Medizinische Chemie
Pyrrolderivate, einschließlich 5-Formyl-2-methyl-1H-pyrrol-3-carbonsäure, sind für ihre breite Palette an Anwendungen in der medizinischen Chemie bekannt. Sie dienen als Schlüsselbausteine bei der Synthese verschiedener therapeutisch aktiver Verbindungen wie Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und mehr. Ihre Fähigkeit, die reverse Transkriptase in HIV-1 und zelluläre DNA-Polymerasen-Proteinkinasen zu hemmen, macht sie wertvoll in der Arzneimittelforschung .
Materialwissenschaft
In der Materialwissenschaft werden Pyrrolverbindungen aufgrund ihrer leitfähigen Eigenschaften eingesetzt. Sie sind Bestandteile von Polymeren und werden bei der Synthese größerer aromatischer Ringe verwendet. Ihre Anwendungen erstrecken sich auf katalytische Reaktionen, wobei sie als Katalysatoren für Polymerisationsprozesse dienen .
Katalyse
Pyrrole werden als Katalysatoren für Polymerisationsprozesse gut genutzt. Sie finden auch Verwendung als Korrosionsschutzmittel, Konservierungsmittel, Lösungsmittel für Harze, Terpene in metallurgischen Verfahren und in der Übergangsmetallkomplex-Katalysatorchemie für die einheitliche Polymerisation .
Spektrochemische Analyse
Aufgrund ihrer einzigartigen strukturellen Eigenschaften sind Pyrrolderivate in der spektrochemischen Analyse nützlich. Sie können in verschiedenen synthetischen Ansätzen eingesetzt werden, um Ressourcenmoleküle zu synthetisieren, die für spektrochemische Studien von Bedeutung sind .
Synthese biologisch wichtiger Alkaloide
Einige Pyrrolderivate dienen als Zwischenprodukte bei der Synthese biologisch wichtiger, natürlich vorkommender Alkaloide. Diese Verbindungen spielen eine entscheidende Rolle bei der Entwicklung neuer Arzneimittel .
Synthetische heterocyclische Derivate
Pyrrolderivate sind auch wichtige Zwischenprodukte für die Synthese synthetischer heterocyclischer Derivate. Diese Verbindungen haben aufgrund ihrer vielfältigen biologischen Aktivitäten eine breite Palette an Anwendungen .
Quantenchemische Studien
this compound kann mit quantenchemischen Methoden untersucht werden, um ihre konformativen und schwingungsspektroskopischen Eigenschaften zu verstehen. Dies ist entscheidend für die Konstruktion von Molekülen mit gewünschten Eigenschaften für spezifische Anwendungen .
Arzneimittelforschung
In der Arzneimittelforschung wurden Pyrrolderivate für ihre Anwendungen in verschiedenen Bereichen wie der antihyperglykämischen Aktivität hervorgehoben. Substitutionsschemata am Pyrrolring können zu signifikanten Veränderungen der biologischen Aktivität führen, was für die Entwicklung neuer Therapeutika unerlässlich ist .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Remember, when handling any chemical compounds, always follow the appropriate safety procedures. For “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, it’s recommended to handle it in an inert atmosphere and store it at 2-8°C . It’s also recommended to keep it in a dark place and sealed in dry at room temperature . Please refer to the material safety data sheet (MSDS) for more safety information .
Eigenschaften
IUPAC Name |
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWRAVKIZYREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660330 | |
| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442563-59-9 | |
| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



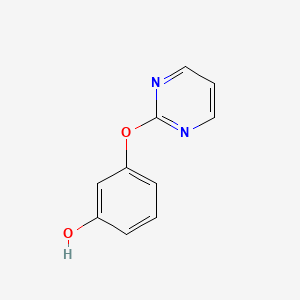
![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

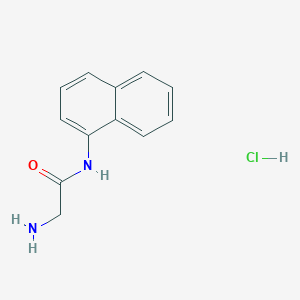
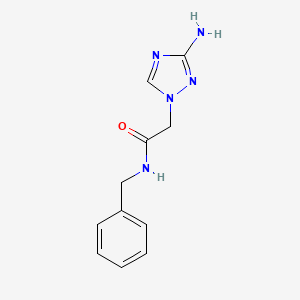

![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

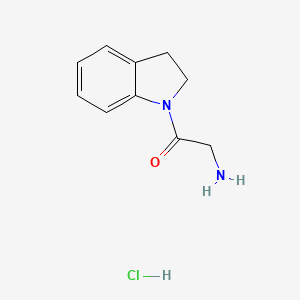
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
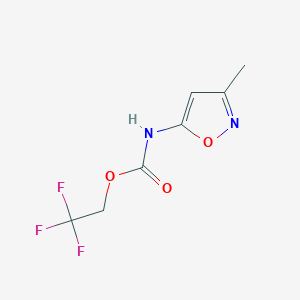
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)